molecular formula C8H8AsClO2 B14429317 3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine CAS No. 82674-21-3

3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine

Cat. No.: B14429317
CAS No.: 82674-21-3
M. Wt: 246.52 g/mol
InChI Key: JCPTVHOUNQEMEN-UHFFFAOYSA-N
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Description

3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine is a heterocyclic compound that features a unique structure incorporating both chlorine and arsenic atoms within a benzodioxarsepine framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a chlorinated benzene derivative, which undergoes nucleophilic substitution to introduce the arsenic-containing moiety. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Commonly involves replacing the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a variety of functional groups such as methoxy or cyano groups.

Scientific Research Applications

3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism by which 3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine exerts its effects involves interaction with specific molecular targets. These targets could include enzymes or receptors that are crucial for biological processes. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved might include signal transduction or metabolic pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A benzodiazepine with a similar core structure but different substituents.

    Indazole: Another heterocyclic compound with a nitrogen-containing ring.

    Imidazole: A five-membered ring containing nitrogen atoms, known for its broad range of biological activities.

Uniqueness

3-Chloro-1,5-dihydro-3H-2,4,3-benzodioxarsepine is unique due to the presence of both chlorine and arsenic atoms within its structure This combination imparts distinct chemical and biological properties that are not observed in similar compounds

Properties

CAS No.

82674-21-3

Molecular Formula

C8H8AsClO2

Molecular Weight

246.52 g/mol

IUPAC Name

3-chloro-1,5-dihydro-2,4,3-benzodioxarsepine

InChI

InChI=1S/C8H8AsClO2/c10-9-11-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2

InChI Key

JCPTVHOUNQEMEN-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CO[As](O1)Cl

Origin of Product

United States

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